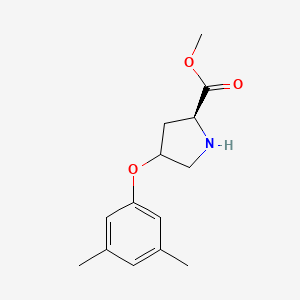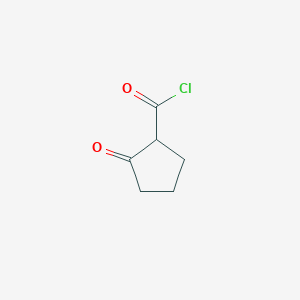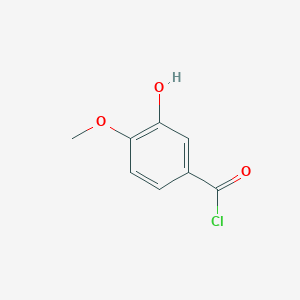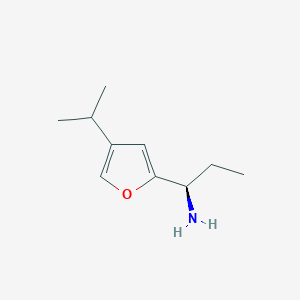
2-Bromo-1-(difluoromethoxy)-4-(trifluoromethyl)benzene
描述
2-Bromo-1-(difluoromethoxy)-4-(trifluoromethyl)benzene is an organic compound belonging to the class of compounds known as aryl halides. It is a colorless liquid with a pungent odor and is soluble in many organic solvents. This compound has a wide range of applications in the field of organic synthesis, such as in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is also used as a reagent for the synthesis of other organic compounds.
科学研究应用
2-Bromo-1-(difluoromethoxy)-4-(trifluoromethyl)benzene has several applications in scientific research. It is commonly used as a reagent in the synthesis of other organic compounds. It is also used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. In addition, it has been used in the synthesis of polymers, such as polyurethanes, and in the synthesis of nanomaterials, such as carbon nanotubes.
作用机制
The mechanism of action of 2-Bromo-1-(difluoromethoxy)-4-(trifluoromethyl)benzene is not well understood. However, it is believed to involve the formation of an intermediate compound, known as an aryl halide, which is then further converted into the desired product. This process is known as arylation.
Biochemical and Physiological Effects
2-Bromo-1-(difluoromethoxy)-4-(trifluoromethyl)benzene has not been extensively studied for its biochemical and physiological effects. However, it is known to be toxic in high concentrations and can cause skin and eye irritation. It is also believed to be an endocrine disruptor, meaning that it can interfere with the normal functioning of the endocrine system.
实验室实验的优点和局限性
The main advantage of using 2-Bromo-1-(difluoromethoxy)-4-(trifluoromethyl)benzene in laboratory experiments is its low cost and availability. It is also relatively easy to handle and store. However, it is toxic in high concentrations and can cause skin and eye irritation, so it should be handled with caution. In addition, it is flammable and should be stored in a cool, dry place away from any sources of ignition.
未来方向
In the future, 2-Bromo-1-(difluoromethoxy)-4-(trifluoromethyl)benzene could be used in the synthesis of novel organic compounds, such as polymers and nanomaterials. It could also be used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. Furthermore, further research could be conducted to understand the mechanism of action of this compound, as well as its biochemical and physiological effects. Finally, more research could be done to develop safer, more efficient methods of synthesis and storage.
属性
IUPAC Name |
2-bromo-1-(difluoromethoxy)-4-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF5O/c9-5-3-4(8(12,13)14)1-2-6(5)15-7(10)11/h1-3,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAZRZLQTNWLTNL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)Br)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60669672 | |
| Record name | 2-Bromo-1-(difluoromethoxy)-4-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60669672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-1-(difluoromethoxy)-4-(trifluoromethyl)benzene | |
CAS RN |
954236-03-4 | |
| Record name | 2-Bromo-1-(difluoromethoxy)-4-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60669672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![[3-(2-Aminoethoxy)phenyl]methanol](/img/structure/B1390164.png)
![Isopropyl[(2-phenyl-1,3-thiazol-5-yl)methyl]amine dihydrochloride](/img/structure/B1390167.png)





![8-Hydrazinyl-[1,2,4]triazolo[1,5-A]pyrazine](/img/structure/B1390174.png)
